molecular formula C₁₇H₂₈O₄ B1140855 Deoxy Arteether CAS No. 112297-79-7

Deoxy Arteether

Cat. No.: B1140855
CAS No.: 112297-79-7
M. Wt: 296.4
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Description

Deoxy Arteether is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is an antimalarial agent known for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is a semi-synthetic compound, meaning it is derived from a natural product but modified through chemical processes to enhance its properties.

Mechanism of Action

Target of Action

Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .

Mode of Action

The mode of action of this compound involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .

Pharmacokinetics

The pharmacokinetics of this compound, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .

Result of Action

The result of this compound’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, this compound effectively kills the parasites, thereby reducing their numbers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of this compound should always be managed carefully to minimize the risk of resistance development.

Biochemical Analysis

Biochemical Properties

Deoxy Arteether interacts with various biomolecules in its mechanism of action. It is metabolized by cytochrome P450 enzymes in the liver during phase 1 and phase 2 reactions . The nature of these interactions involves the conversion of this compound to dihydroartemisinin (DQHS), an active metabolite .

Cellular Effects

This compound has significant effects on various types of cells, particularly the Plasmodium falciparum parasite responsible for malaria. It inhibits the growth rate of these cells, leading to their death .

Molecular Mechanism

The molecular mechanism of this compound involves interactions at the molecular level. It binds to biomolecules, inhibits enzymes, and causes changes in gene expression . The precise mechanism of action remains controversial, but it is known that the endoperoxide moiety in its structure plays a crucial role .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the plasma levels of this compound decrease biexponentially after administration . This suggests that the drug is metabolized and cleared from the body over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it is effective in treating malaria. At high doses, there may be toxic or adverse effects . The exact dosage effects are dependent on the specific animal model and the condition being treated.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes during phase 1 and phase 2 reactions . This metabolism results in the formation of DQHS, an active metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissuesIt is known that the drug is distributed throughout the body after administration, reaching the sites where the Plasmodium falciparum parasite resides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Arteether typically involves the etherification of dihydroartemisinin. One common method includes dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst along with trialkylorthoformate, and stirring the reaction mixture at room temperature. Water is then added to the reaction mixture, followed by extraction with a non-polar organic solvent. The solvent is dried over anhydrous sodium sulfate and evaporated to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Deoxy Arteether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and pharmacokinetics.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various alkyl halides and nucleophiles can be used under appropriate conditions to introduce new functional groups.

Major Products:

Scientific Research Applications

Deoxy Arteether has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Artemether
  • Artesunate
  • Dihydroartemisinin
  • Artemisinin

Comparison: Deoxy Arteether is unique among its peers due to its specific ether linkage, which enhances its stability and bioavailability. Compared to artemether and artesunate, this compound has a longer half-life, making it more effective in sustained antimalarial therapy. Its reduced form, dihydroartemisinin, is the main pharmacologically active compound, but this compound’s modifications provide distinct advantages in terms of pharmacokinetics and efficacy .

Properties

IUPAC Name

(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBYSJOIWYARP-XQLAAWPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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